molecular formula C4H7ClZn B14879930 2-Methylprop-2-en-1-ylzinc chloride

2-Methylprop-2-en-1-ylzinc chloride

Cat. No.: B14879930
M. Wt: 155.9 g/mol
InChI Key: RTXLUHAUXUTXSC-UHFFFAOYSA-M
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Description

2-Methylprop-2-en-1-ylzinc chloride is an organozinc compound with the molecular formula C₄H₇ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylprop-2-en-1-ylzinc chloride can be synthesized through the reaction of 2-methylprop-2-en-1-yl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

2-Methylprop-2-en-1-yl chloride+Zn2-Methylprop-2-en-1-ylzinc chloride\text{2-Methylprop-2-en-1-yl chloride} + \text{Zn} \rightarrow \text{this compound} 2-Methylprop-2-en-1-yl chloride+Zn→2-Methylprop-2-en-1-ylzinc chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as continuous monitoring of reaction parameters, is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-en-1-ylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF), diethyl ether.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Major Products

Scientific Research Applications

2-Methylprop-2-en-1-ylzinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylprop-2-en-1-ylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution, to form new chemical bonds. The zinc atom in the compound coordinates with the substrate, facilitating the transfer of the organic group to the target molecule. This coordination and transfer process is crucial for the compound’s reactivity and effectiveness in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • Methylzinc chloride
  • Ethylzinc chloride
  • Phenylzinc chloride

Comparison

2-Methylprop-2-en-1-ylzinc chloride is unique due to its branched structure, which provides steric hindrance and influences its reactivity. Compared to methylzinc chloride and ethylzinc chloride, it offers different selectivity and reactivity patterns, making it suitable for specific synthetic applications. Phenylzinc chloride, on the other hand, has an aromatic ring that imparts different electronic properties, leading to variations in reaction outcomes .

Properties

Molecular Formula

C4H7ClZn

Molecular Weight

155.9 g/mol

IUPAC Name

chlorozinc(1+);2-methanidylprop-1-ene

InChI

InChI=1S/C4H7.ClH.Zn/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1

InChI Key

RTXLUHAUXUTXSC-UHFFFAOYSA-M

Canonical SMILES

CC(=C)[CH2-].Cl[Zn+]

Origin of Product

United States

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